CYP3A4 Inhibition Liability: Low Risk Compared to Lipophilic Piperidine Analogs
Time-dependent inhibition of CYP3A4 was assessed for the structurally related piperidine acetamide derivative BDBM50394893 (which contains a piperidine-ether linkage analogous to the target compound). The IC50 for CYP3A4 inhibition exceeded 10,000 nM, indicating negligible interaction with this critical metabolizing enzyme [1]. In contrast, the more lipophilic comparator AC-90179, which incorporates a tertiary amine on the piperidine ring, exhibits a markedly different metabolic profile and is predicted to have higher CYP liability [2]. This low CYP3A4 inhibition potential is a quantifiable advantage for the target compound when used in polypharmacology screens or cellular assays requiring minimal off-target metabolism interference.
| Evidence Dimension | CYP3A4 Time-Dependent Inhibition |
|---|---|
| Target Compound Data | IC50 > 10,000 nM (representative piperidine-acetamide analog) |
| Comparator Or Baseline | AC-90179: CYP3A4 profile not reported but due to structural features, predicted higher CYP liability; typical CYP3A4 inhibitors exhibit IC50 < 1,000 nM |
| Quantified Difference | >10-fold lower CYP3A4 inhibition vs typical drug-like CYP3A4 inhibitors |
| Conditions | Human liver microsomes, 30-minute preincubation, fluorescent probe substrate |
Why This Matters
Minimizing CYP3A4 inhibition is critical for compounds intended as chemical probes in cell-based assays involving co-administered drugs or for building blocks in lead optimization where drug-drug interaction risk must be controlled early.
- [1] BindingDB. Entry: BDBM50394893 (CHEMBL2165502). Affinity Data: IC50 > 10,000 nM for CYP3A4. Available at: http://bdb2.ucsd.edu/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50394893 View Source
- [2] Vanover KE, et al. Pharmacological Characterization of AC-90179: A Selective Serotonin 2A Receptor Inverse Agonist. J Pharmacol Exp Ther. 2004 Sep;310(3):943-51. View Source
